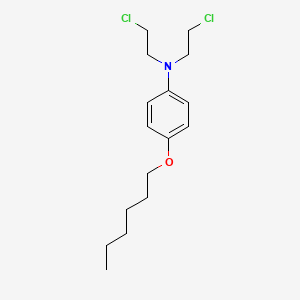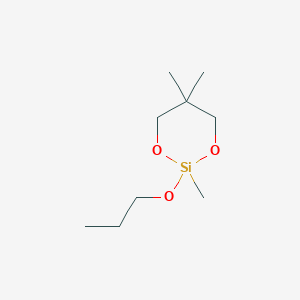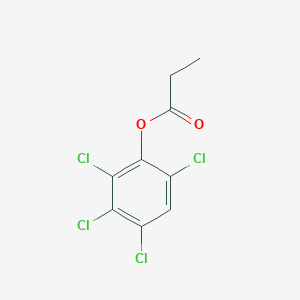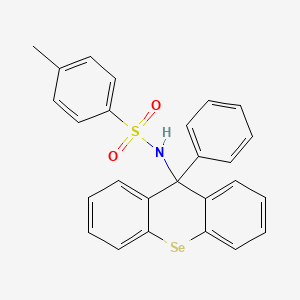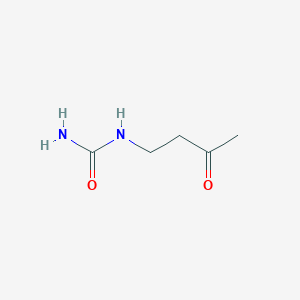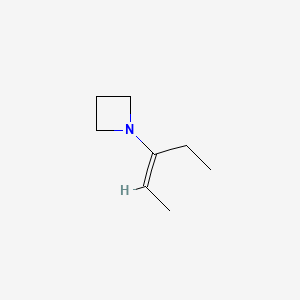
Azetidine, 1-(1-ethyl-1-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, 1-(1-ethyl-1-propenyl)- is a four-membered nitrogen-containing heterocycle with the molecular formula C₈H₁₅N and a molecular weight of 125.2114 . Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds . This compound is of interest in various fields, including organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including Azetidine, 1-(1-ethyl-1-propenyl)-, can be achieved through various methods. One common approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines but has limitations due to the inherent challenges of the reaction .
Industrial Production Methods
Industrial production of azetidines often involves polymerization techniques. For example, azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . These methods allow for the production of polymers with various structures and degrees of control, making them suitable for a wide range of applications .
Análisis De Reacciones Químicas
Types of Reactions
Azetidine, 1-(1-ethyl-1-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of azetidines include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions . The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of Azetidine, 1-(1-ethyl-1-propenyl)- vary depending on the reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted azetidines .
Aplicaciones Científicas De Investigación
Azetidine, 1-(1-ethyl-1-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymerization.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of Azetidine, 1-(1-ethyl-1-propenyl)- involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by its ring strain, which allows it to participate in various chemical reactions . The specific molecular targets and pathways depend on the context of its use, such as in biological or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Azetidine, 1-(1-ethyl-1-propenyl)- is unique due to its specific structure and reactivity. Its stability and ring strain make it a valuable compound in various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
81156-89-0 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
1-[(E)-pent-2-en-3-yl]azetidine |
InChI |
InChI=1S/C8H15N/c1-3-8(4-2)9-6-5-7-9/h3H,4-7H2,1-2H3/b8-3+ |
Clave InChI |
RVYHBXNGTVVNGT-FPYGCLRLSA-N |
SMILES isomérico |
CC/C(=C\C)/N1CCC1 |
SMILES canónico |
CCC(=CC)N1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


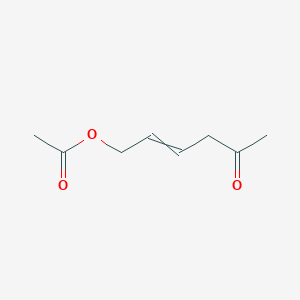
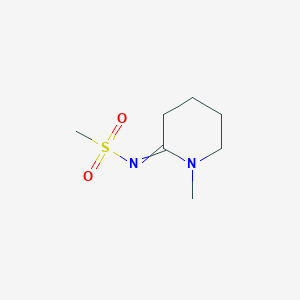
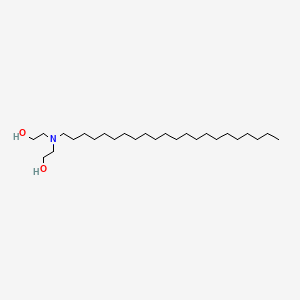
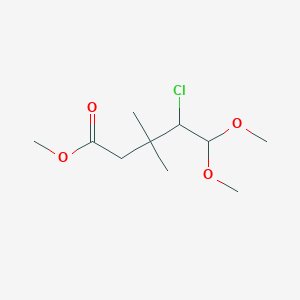
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)

